4-(Trifluoromethyl)pyridine-2-thiol
Overview
Description
4-(Trifluoromethyl)pyridine-2-thiol is a useful research compound. Its molecular formula is C6H4F3NS and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications :
- The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Compounds synthesized showed good or moderate antimicrobial activity (Bayrak et al., 2009).
- Schiff’s bases of pyridyl substituted triazoles, including derivatives of 4-(Trifluoromethyl)pyridine-2-thiol, were effective corrosion inhibitors for mild steel in hydrochloric acid solution, suggesting their utility in industrial applications (Ansari et al., 2014).
Coordination Chemistry and Material Science :
- Studies on the metal-sulfur bond in complexes of pyridine thiols, including this compound, with various metals. These studies provide insights into the structure and bonding of these complexes, relevant in materials science and catalysis (Kennedy & Lever, 1972).
- Synthesis, structure, and electrochemistry of the dinuclear palladium(II) complex of pyridine-2-thiol, providing valuable information for the development of new catalysts and functional materials (Umakoshi et al., 1990).
Synthesis of Novel Compounds :
- One-step synthesis of heterocyclic privileged medicinal scaffolds involving pyridine frameworks by a multicomponent reaction of aldehydes with thiols and malononitrile, indicating the potential for efficient synthesis of complex organic molecules (Evdokimov et al., 2007).
- Synthesis of functionalized pyridines by substitution of hetarenium-activated pentachloropyridine with bisnucleophiles, offering a method for creating variously substituted pyridines for potential applications in drug design and other areas (Schmidt et al., 2006).
Mechanism of Action
Target of Action
4-(Trifluoromethyl)pyridine-2-thiol is a heteroaromatic thioamide . It has been used in the preparation of novel half-lantern divalent complexes of platinum . .
Mode of Action
It’s known that the compound can form stable complexes with metals like platinum . These complexes can interact with various biological targets, potentially altering their function.
Biochemical Pathways
Its use in the synthesis of platinum complexes suggests potential involvement in pathways where these complexes play a role .
Result of Action
Its role in the synthesis of platinum complexes suggests it may contribute to the properties and activities of these complexes .
Safety and Hazards
Future Directions
The future directions for 4-(Trifluoromethyl)pyridine-2-thiol and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their major use is in the protection of crops from pests . It is expected that many novel applications of these compounds will be discovered in the future .
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLBZVBGZANGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579228 | |
Record name | 4-(Trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121307-79-7 | |
Record name | 4-(Trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)pyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.